

Introduction: The Significance of Activated Vinyl Systems

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Compound of Interest

Compound Name: *Methyl ethenesulfonate*

CAS No.: 1562-31-8

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Vinyl sulfonates and their derivatives are powerful electrophiles, a property conferred by the potent electron-withdrawing sulfonyl group, which activates the carbon-carbon double bond for nucleophilic attack. The most prominent example in modern chemistry is ethenesulfonyl fluoride (ESF), a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, valued for its high reactivity and ability to form stable covalent linkages.^{[1][2]} **Methyl ethenesulfonate**, its methyl ester analogue, is expected to exhibit similar reactivity as a potent Michael acceptor, making it a valuable building block for introducing the vinylsulfonyl moiety into complex molecules.

This guide addresses the absence of a consolidated resource on **methyl ethenesulfonate** by proposing robust synthetic strategies derived from established chemical principles and providing a detailed roadmap for its unambiguous structural characterization.

Synthesis of Methyl Ethenesulfonate: Proposed Methodologies

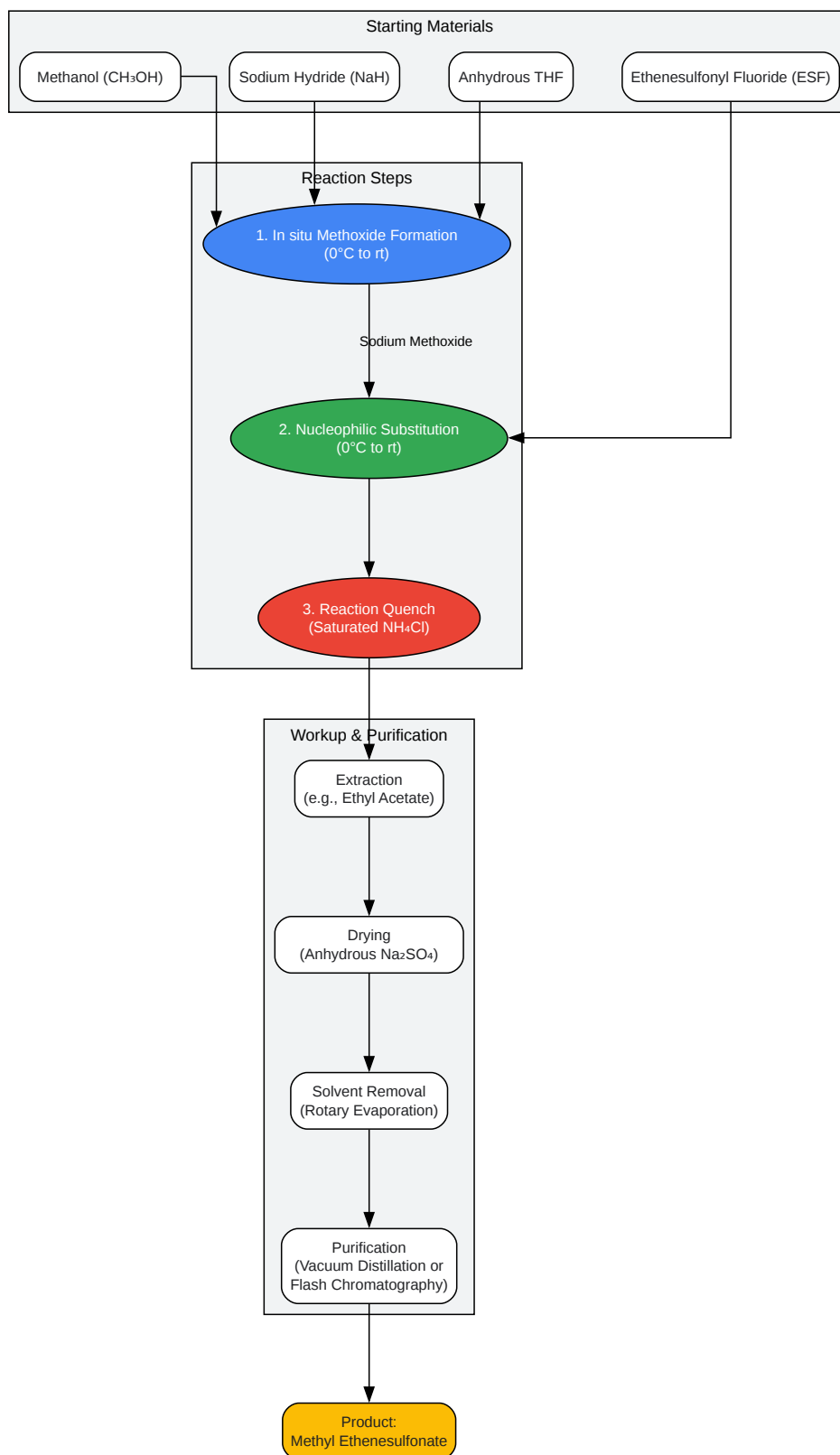
While dedicated literature for the synthesis of **methyl ethenesulfonate** is sparse, its preparation can be confidently approached through established methods for forming sulfonate

esters. The most direct and reliable strategy involves the reaction of a suitable methanol-based nucleophile with an activated ethenesulfonyl electrophile.

Primary Synthetic Route: Nucleophilic Substitution on Ethenesulfonyl Fluoride (ESF)

This method leverages the high reactivity of ethenesulfonyl fluoride (ESF), a commercially available and potent electrophile.^[3] The core of this synthesis is the substitution of the fluoride—a good leaving group—with a methoxy group.

Mechanism Rationale: The reaction proceeds via a nucleophilic attack of the methoxide ion at the electrophilic sulfur center of ESF. The use of a non-nucleophilic base, such as sodium hydride (NaH), is critical to deprotonate methanol, forming the highly nucleophilic sodium methoxide in situ. This prevents competitive side reactions and ensures the reaction proceeds cleanly towards the desired ester. Anhydrous conditions are paramount, as water would hydrolyze the ESF and quench the methoxide.



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Caption: Proposed workflow for the synthesis of **methyl ethanesulfonate**.

Detailed Experimental Protocol:

- **Preparation of Sodium Methoxide:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) and wash with anhydrous hexane (3x) to remove the oil. Suspend the NaH in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
- **Reaction with Methanol:** Add anhydrous methanol (1.0 eq.) dropwise to the NaH suspension via the dropping funnel over 30 minutes. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases, indicating the complete formation of sodium methoxide.
- **Addition of Ethenesulfonyl Fluoride:** Cool the resulting sodium methoxide solution back to 0°C. Add a solution of ethenesulfonyl fluoride (1.05 eq.) in anhydrous THF dropwise over 30 minutes.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material (ESF) is consumed.
- **Quenching and Workup:** Carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure **methyl ethanesulfonate**.^[4]

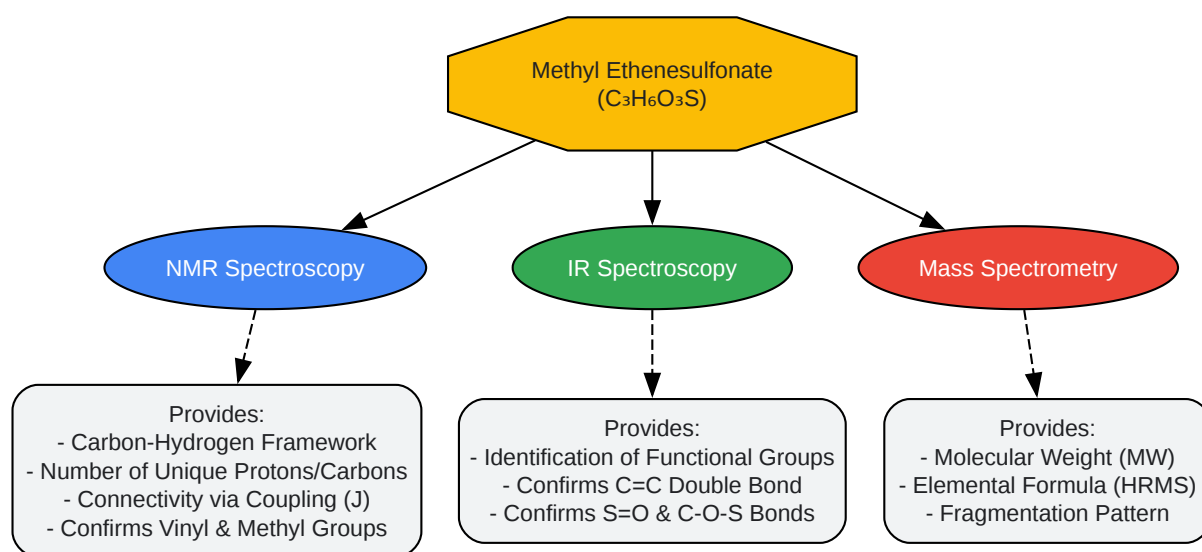
Alternative Synthetic Route: From Carbyl Sulfate

An alternative, though less common, route involves the hydrolysis of carbyl sulfate (1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide) under controlled alkaline conditions with methanol. A German patent describes a similar process for producing vinylsulfonic acid salts using alkali hydroxides.^[5] Adapting this method by using sodium methoxide in methanol could potentially yield the desired methyl ester directly. This method avoids the handling of highly reactive ethanesulfonyl halides but requires the preparation of carbyl sulfate.

Characterization: A Multi-Technique Approach

Unambiguous identification of the synthesized **methyl ethenesulfonate** requires a combination of spectroscopic techniques. Each method provides a unique piece of structural information, and together they form a self-validating system for confirming the product's identity and purity.

[6]



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Caption: Interrelation of techniques for characterizing **methyl ethenesulfonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule.[6]

Protocol for NMR Analysis:

- Sample Preparation: Dissolve ~5-10 mg of purified **methyl ethenesulfonate** in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[7]

- ^1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer. Key parameters include a spectral width of ~ 12 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans for a good signal-to-noise ratio.[8]
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. A wider spectral width (~ 220 ppm) and a greater number of scans are necessary due to the low natural abundance of the ^{13}C isotope.[8]

Expected Spectral Data: The vinyl group protons will form a complex AMX spin system, with distinct chemical shifts and coupling constants (J-values) characteristic of geminal, cis, and trans relationships.

Table 1: Predicted ^1H and ^{13}C NMR Data for **Methyl Ethenesulfonate** (in CDCl_3)

Assignment	^1H Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)	^{13}C Chemical Shift (δ , ppm)
$-\text{OCH}_3$	$\sim 3.8 - 4.0$	Singlet (s)	N/A	$\sim 53 - 55$
$\text{HC}=\text{CH}_2$ (Hgem)	$\sim 6.0 - 6.2$	Doublet of Doublets (dd)	$J_{\text{gem}} \approx 1.5$, $J_{\text{cis}} \approx 9.5$	$\sim 128 - 130$
$\text{HC}=\text{CH}_2$ (Hcis)	$\sim 6.3 - 6.5$	Doublet of Doublets (dd)	$J_{\text{cis}} \approx 9.5$, $J_{\text{trans}} \approx 16.5$	$\sim 135 - 138$

| $\text{HC}=\text{CH}_2$ (Htrans) | $\sim 6.7 - 6.9$ | Doublet of Doublets (dd) | $J_{\text{trans}} \approx 16.5$, $J_{\text{gem}} \approx 1.5$ | (Same as above) |

Note: Predicted values are based on analogous structures like methyl vinyl sulfone and other vinyl sulfonates. Actual values may vary.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule, providing rapid confirmation of a successful synthesis.[11][12]

Protocol for IR Analysis:

- **Sample Preparation:** As **methyl ethenesulfonate** is expected to be a liquid, a neat spectrum can be obtained by placing a small drop of the pure sample between two salt plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Acquire the spectrum over the mid-IR range (4000 - 600 cm^{-1}).

Expected Spectral Data: The spectrum will be characterized by strong absorptions corresponding to the sulfonyl group and the vinyl C=C bond.

Table 2: Key IR Absorption Bands for **Methyl Ethenesulfonate**

Wavenumber (cm^{-1})	Vibrational Mode	Intensity
~3100 - 3000	=C-H Stretch (vinyl)	Medium
~1645	C=C Stretch (vinyl)	Medium
~1360 - 1340	S=O Asymmetric Stretch	Strong
~1180 - 1160	S=O Symmetric Stretch	Strong

| ~980 - 960 | C-O-S Stretch | Strong |

Note: These frequencies are characteristic of sulfonate esters and vinyl groups.[\[13\]](#)[\[14\]](#)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.

Protocol for MS Analysis:

- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
- **Data Acquisition:** Introduce the sample into the mass spectrometer via an appropriate method (e.g., direct infusion or GC-MS). Electron Ionization (EI) is suitable for observing

fragmentation, while Electrospray Ionization (ESI) may be used to observe the molecular ion or adducts.[6][15]

Expected Mass Spectrum Data:

- Molecular Ion (M^+): The molecular weight of **methyl ethenesulfonate** ($C_3H_6O_3S$) is 122.14 g/mol . The molecular ion peak should be observed at $m/z = 122$.
- Key Fragments: Common fragmentation pathways for sulfonate esters include the loss of the alkoxy group or cleavage of the C-S bond.[16] Expected fragments include:
 - $m/z = 91$ ($[M - OCH_3]^+$)
 - $m/z = 107$ ($[M - CH_3]^+$)
 - $m/z = 59$ ($[CH_2=CH-S]^+$)
 - $m/z = 43$ ($[CH_2=CH-C=O]^+$ - rearrangement)

Conclusion

Methyl ethenesulfonate represents a versatile yet underexplored synthetic building block. While direct synthetic literature is not abundant, this guide demonstrates that its preparation is readily achievable through the application of fundamental principles of organic sulfur chemistry, primarily via the nucleophilic substitution of ethenesulfonyl fluoride. The provided multi-technique characterization workflow, incorporating NMR, IR, and MS, establishes a robust and self-validating system for confirming the successful synthesis and purity of the target compound. This comprehensive guide equips researchers, scientists, and drug development professionals with the necessary foundational knowledge to confidently synthesize, identify, and utilize **methyl ethenesulfonate** in their research endeavors.

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